5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
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Overview
Description
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by etherification reactions to attach the methoxyphenoxy and ethoxy groups. The reaction conditions often involve the use of bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also influenced by cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzaldehyde: Lacks the ethoxy and phenoxy groups, making it less complex.
2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde: Lacks the chloro group, which may affect its reactivity and applications.
5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-4-2-3-5-16(15)21-9-8-20-14-7-6-13(17)10-12(14)11-18/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGDOXXRSMDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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